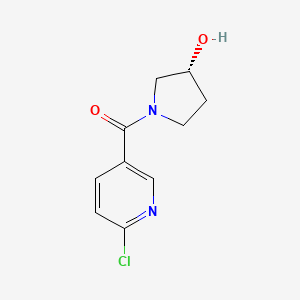
(3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol, also referred to as 3R-1-6CP-3C-P3O, is a synthetic organic compound that has been studied for its potential therapeutic applications. It is a cyclic amide derived from the reaction of pyrrolidine and 6-chloropyridine-3-carbonyl chloride. The compound has been studied for its ability to act as a prodrug, and its potential use as a drug delivery system for various therapeutic agents.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol involves the conversion of 6-chloronicotinic acid to 6-chloronicotinoyl chloride, which is then reacted with (3R)-pyrrolidin-3-ol to form the target compound.
Starting Materials
6-chloronicotinic acid, thionyl chloride, (3R)-pyrrolidin-3-ol, triethylamine, dichloromethane, diethyl ether, sodium bicarbonate, brine
Reaction
6-chloronicotinic acid is reacted with thionyl chloride in dichloromethane to form 6-chloronicotinoyl chloride., The resulting 6-chloronicotinoyl chloride is then added dropwise to a solution of (3R)-pyrrolidin-3-ol and triethylamine in dichloromethane at 0°C., The reaction mixture is stirred at room temperature for 2 hours and then quenched with saturated sodium bicarbonate solution., The organic layer is separated and washed with brine and dried over anhydrous sodium sulfate., The solvent is removed under reduced pressure and the crude product is purified by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent to obtain the target compound.
Scientific Research Applications
3R-1-6CP-3C-P3O has been studied for its potential use as a prodrug. Prodrugs are compounds that are inactive until they are metabolized in the body, allowing for more targeted delivery of therapeutic agents. 3R-1-6CP-3C-P3O has been studied for its ability to act as a prodrug for various therapeutic agents, including anticancer drugs, antibiotics, and antifungal agents.
Mechanism Of Action
The mechanism of action of 3R-1-6CP-3C-P3O is not yet fully understood. It is believed that the compound is metabolized in the body to form an active metabolite, which then binds to specific receptors in the body and triggers a response. The exact mechanisms of action are still under investigation.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3R-1-6CP-3C-P3O are not yet fully understood. In in vitro studies, the compound has been shown to inhibit the growth of various cancer cell lines, suggesting potential anti-cancer effects. In addition, the compound has also been shown to have antimicrobial activity against certain bacteria and fungi.
Advantages And Limitations For Lab Experiments
The main advantage of using 3R-1-6CP-3C-P3O in laboratory experiments is its potential ability to act as a prodrug for various therapeutic agents. This allows for more targeted delivery of drugs to specific areas of the body. However, the compound has not yet been extensively studied, and its exact mechanism of action is still unknown.
Future Directions
There are several potential future directions for the study of 3R-1-6CP-3C-P3O. These include further investigations into the compound’s mechanism of action, as well as studies on its potential therapeutic applications. Additional studies could also focus on the compound’s safety and toxicity profile, as well as its potential interactions with other drugs. In addition, further research is needed to explore the compound’s potential use as a prodrug for various therapeutic agents.
properties
IUPAC Name |
(6-chloropyridin-3-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-2-1-7(5-12-9)10(15)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6H2/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNBMPRTPXEPPK-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

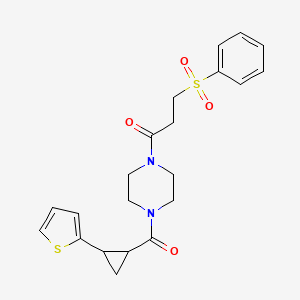
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2386963.png)
![N-[(4-Fluorophenyl)methyl]-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide](/img/structure/B2386964.png)
![N,N-dimethyl-N'-[1-methyl-3-(4-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]imidoformamide](/img/structure/B2386965.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2386969.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2386970.png)
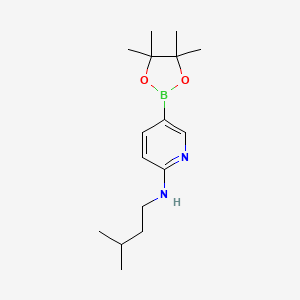
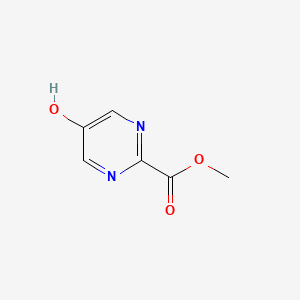

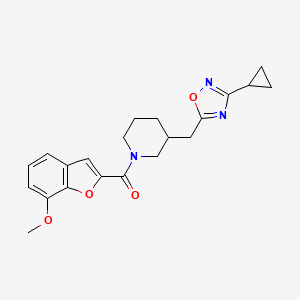
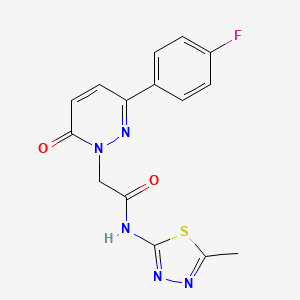
![4-fluoro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2386981.png)
![Ethyl 2-[(5-fluoro-4-quinazolinyl)oxy]propanoate](/img/structure/B2386982.png)
![N-[6-(3-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B2386984.png)